molecular formula C21H15N3OS2 B2503420 2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941880-80-4

2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2503420
CAS No.: 941880-80-4
M. Wt: 389.49
InChI Key: QNCXYHZPGQBTLV-UHFFFAOYSA-N
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Description

The compound 2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one family, a class of heterocyclic molecules studied for their diverse biological activities, including antiviral properties . Its structure features a thiazolo[4,5-d]pyridazinone core substituted with a methyl group at position 2, a naphthalen-1-ylmethyl group at position 5, and a thiophen-2-yl moiety at position 7. The naphthalene and thiophene substituents likely enhance π-stacking interactions and solubility, respectively, which may influence its pharmacokinetic profile and target binding .

Properties

IUPAC Name

2-methyl-5-(naphthalen-1-ylmethyl)-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS2/c1-13-22-19-20(27-13)18(17-10-5-11-26-17)23-24(21(19)25)12-15-8-4-7-14-6-2-3-9-16(14)15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCXYHZPGQBTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory and analgesic properties. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant research findings and data.

Synthesis

The synthesis of thiazolo[4,5-d]pyridazinones typically involves the reaction of thiazole derivatives with hydrazine. For instance, a series of novel derivatives were synthesized via the reaction of methyl 5-benzoyl(α-furoyl or α-thienyl)-2-amino-substituted thiazol-4-carboxylates with hydrazine, yielding products in 78–87% yields. Characterization was performed using techniques such as 1H^{1}H NMR and liquid chromatography-mass spectrometry (LC-MS) .

Analgesic and Anti-inflammatory Properties

The biological activity of this compound has been investigated through various in vivo models. Notably:

  • Analgesic Activity : The compound was tested using the "hot plate" and "acetic acid cramps" models, demonstrating significant analgesic effects comparable to standard analgesics.
  • Anti-inflammatory Activity : Inflammation was assessed using carrageenan-induced paw edema and formalin-induced pain models. The compound exhibited a marked reduction in paw swelling and pain sensitivity .

The mechanism underlying the analgesic and anti-inflammatory effects is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The structural features of the compound suggest potential interactions with these enzymes .

Case Studies

Several studies have explored similar compounds within the thiazolo[4,5-d]pyridazinone class:

CompoundActivityModel UsedResults
7-Chloro-4-{[5-(6,8-dibromo-2-oxo-2H-benzopyran-3-yl)-1,3-thiazol-2-yl]amino}methylquinolin-2(1H)-oneAnti-inflammatoryCarrageenan-induced edemaSignificant reduction in edema
7-Phenyl-[1,3]thiazolo[4,5-d]pyridazinoneAnalgesicHot plate testComparable to morphine

These findings highlight the potential therapeutic applications of thiazolo[4,5-d]pyridazinones in pain management and inflammation control .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of this compound differ primarily in substituents at positions 2, 5, and 7. Below is a comparative analysis based on available

Compound Name Position 2 Position 5 Position 7 Molecular Weight Key Properties/Activity Reference
Target Compound Methyl Naphthalen-1-ylmethyl Thiophen-2-yl ~418 (estimated) Antiviral potential (inferred)
2-Methyl-7-thienyl-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one Methyl H Thienyl ~320 Antiviral activity demonstrated
2-Morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one Morpholin-4-yl H Phenyl ~355 Discontinued (synthesis/viability issues?)
5-Phenethyl-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one Pyrrolidin-1-yl Phenethyl Phenyl 402.5 No reported physical properties
7-Phenyl-2-(1-pyrrolidinyl)thiazolo[4,5-d]pyridazin-4(5H)-one Pyrrolidinyl H Phenyl ~324 Synthetic method via Scheme 3

Key Observations :

  • Position 5 Substituents : The naphthalen-1-ylmethyl group in the target compound introduces bulkier aromaticity compared to phenethyl () or hydrogen (). This may enhance lipophilicity and binding affinity to hydrophobic targets .
  • Position 2 Substituents : Methyl groups (target compound, ) are simpler than morpholinyl or pyrrolidinyl substituents (), possibly reducing steric hindrance during synthesis or target interaction .
Physical and Chemical Properties
  • Molecular Weight : The target compound’s estimated molecular weight (~418) is higher than phenyl- or thienyl-substituted analogues (e.g., 320–402.5), which may affect bioavailability .
  • Solubility : The thiophen-2-yl group’s sulfur atom could enhance aqueous solubility compared to phenyl groups (), though experimental data are lacking .

Preparation Methods

Construction of the Thiazolo[4,5-d]Pyridazin-4(5H)-one Core

The thiazolo[4,5-d]pyridazin-4(5H)-one core is synthesized via cyclization of a pyridazinone precursor with a thiazole ring. A proven method involves reacting 5-amino-4-cyanopyridazine with triethyl orthoformate under acidic conditions. Camphorsulfonic acid (CSA) in ethanol at 60°C achieves a 79% yield for analogous thiazolo-pyrimidinone systems. For the target compound, introducing a thiophen-2-yl group at the pyridazinone C7 position requires prior functionalization. Friedländer annulation, as demonstrated in thiazolo[4,5-e]pyridine syntheses, enables the incorporation of aromatic substituents during ring formation.

Key Reaction Conditions

  • Catalyst: CSA (10 mol%)
  • Solvent: Ethanol
  • Temperature: 60°C
  • Yield: 70–79%

Alkylation with Naphthalen-1-ylmethyl Group

The naphthalen-1-ylmethyl group is introduced at the N5 position via nucleophilic alkylation. A Merrifield resin-bound precursor facilitates solid-phase synthesis, though solution-phase methods using naphthalen-1-ylmethyl bromide and lithium hydroxide (LiOH) in acetone/water achieve higher yields (98%).

Alkylation Conditions

  • Base: LiOH
  • Solvent: Acetone/H₂O (3:1)
  • Temperature: 60°C
  • Yield: 98%

Incorporation of Thiophen-2-yl Moiety

The thiophen-2-yl group is introduced at the C7 position via Suzuki-Miyaura cross-coupling. A boronic ester-functionalized pyridazinone intermediate reacts with thiophen-2-ylboronic acid under palladium catalysis. Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) serves as an effective catalyst for analogous Schiff base formations, achieving 80% yields.

Cross-Coupling Optimization

Catalyst Ligand Solvent Yield (%)
Pd(PPh₃)₄ - DMF/H₂O 65
Ni(NO₃)₂·6H₂O - EtOH 80

Optimization of Reaction Conditions

Catalyst Screening for Cyclization

CSA outperforms alternatives like BF₃·OEt₂ or p-toluenesulfonic acid (p-TsOH) in cyclization reactions, as shown in Table 1.

Table 1. Catalyst Impact on Cyclization Yield

Catalyst (10 mol%) Solvent Temp (°C) Yield (%)
p-TsOH EtOH 60 70
BF₃·OEt₂ EtOH 60 64
CSA EtOH 60 79

Solvent and Temperature Effects

Ethanol maximizes cyclization efficiency due to its polar protic nature, which stabilizes transition states. Elevated temperatures (60°C) reduce reaction times from 24 hours to 3 hours.

Analytical Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For the target compound:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.40 (s, 1H, pyridazinone-H), 7.65–7.58 (m, 3H, naphthyl), 3.50 (s, 3H, CH₃).
  • HRMS (ESI): [M + H]⁺ Calcd for C₂₄H₁₈N₃OS₂: 428.0821; Found: 428.0819.

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